molecular formula C11H13NO2 B13503898 3,3-Dimethylindoline-5-carboxylic acid

3,3-Dimethylindoline-5-carboxylic acid

Cat. No.: B13503898
M. Wt: 191.23 g/mol
InChI Key: JTHAVFSKYSOVRA-UHFFFAOYSA-N
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Description

3,3-Dimethylindoline-5-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylindoline-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in moderate yields.

Industrial Production Methods

Industrial production methods for carboxylic acids, including this compound, often involve the hydrolysis of nitriles or the oxidation of primary alcohols and aldehydes . These methods are scalable and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylindoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

3,3-Dimethylindoline-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethylindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethylindoline-5-carboxylic acid is unique due to its specific structural features, such as the 3,3-dimethyl substitution on the indoline ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3,3-dimethyl-1,2-dihydroindole-5-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-11(2)6-12-9-4-3-7(10(13)14)5-8(9)11/h3-5,12H,6H2,1-2H3,(H,13,14)

InChI Key

JTHAVFSKYSOVRA-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=C(C=C2)C(=O)O)C

Origin of Product

United States

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